2-Methyl-1-(2-nitrophenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

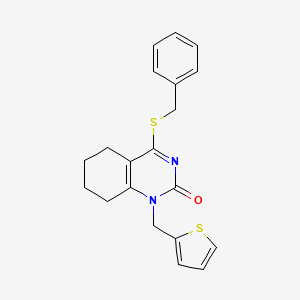

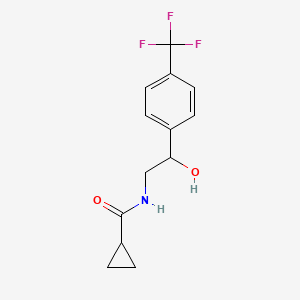

2-Methyl-1-(2-nitrophenyl)propan-1-one is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for 2-Methyl-1-(2-nitrophenyl)propan-1-one is 1S/C10H11NO3/c1-7(2)10(12)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as boiling point are not specified in the available resources .Applications De Recherche Scientifique

Synthesis of Chiral Compounds

2-Methyl-1-(2-nitrophenyl)propan-1-one has been used in the synthesis of chiral compounds. For example, it was involved in the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, leading to the production of anti and syn methyl 3-hydroxy-2-methyl-3-phenylpropanoate. This process utilized Pd/H2 and was pivotal in establishing the absolute configuration of certain compounds (Drewes et al., 1992).

Crystallographic and Computational Studies

The compound has been a subject in crystallographic and computational studies, particularly in the analysis of cathinones. These studies included FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction methods. The research provides insights into the structural and electronic properties of related compounds (Nycz et al., 2011).

Synthesis of Cryptolepine and Cryptoteckieine

2-Methyl-1-(2-nitrophenyl)propan-1-one has been utilized in the synthesis of cryptolepine and cryptoteckieine, two significant compounds, from a common intermediate. This synthesis involved a series of reactions including reduction, oxidative cyclization, and N-methylation (Ho & Jou, 2002).

Study of Solvatochromic Behavior

The solvatochromic behavior of related compounds has been studied, providing valuable information on solute-solvent and solvent-solvent interactions. This research is critical in understanding the synergistic effects observed in solvent mixtures, which has applications in various fields of chemistry (Giusti et al., 2009).

Corrosion Inhibition Studies

Studies have been conducted on derivatives of 2-Methyl-1-(2-nitrophenyl)propan-1-one as corrosion inhibitors. These studies involve the examination of their effectiveness in preventing corrosion on metal surfaces, highlighting their potential in industrial applications (Hamani et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-1-(2-nitrophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(2)10(12)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRIBGFCIOLNPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(2-nitrophenyl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dimethoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2459381.png)

![N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2459385.png)

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2459389.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2459390.png)

![8-(4-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459394.png)